

Application Notes and Protocols for High-Throughput Screening of Lobucavir Analogs

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Compound of Interest

Compound Name: Lobucavir

Cat. No.: B1674996

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Introduction

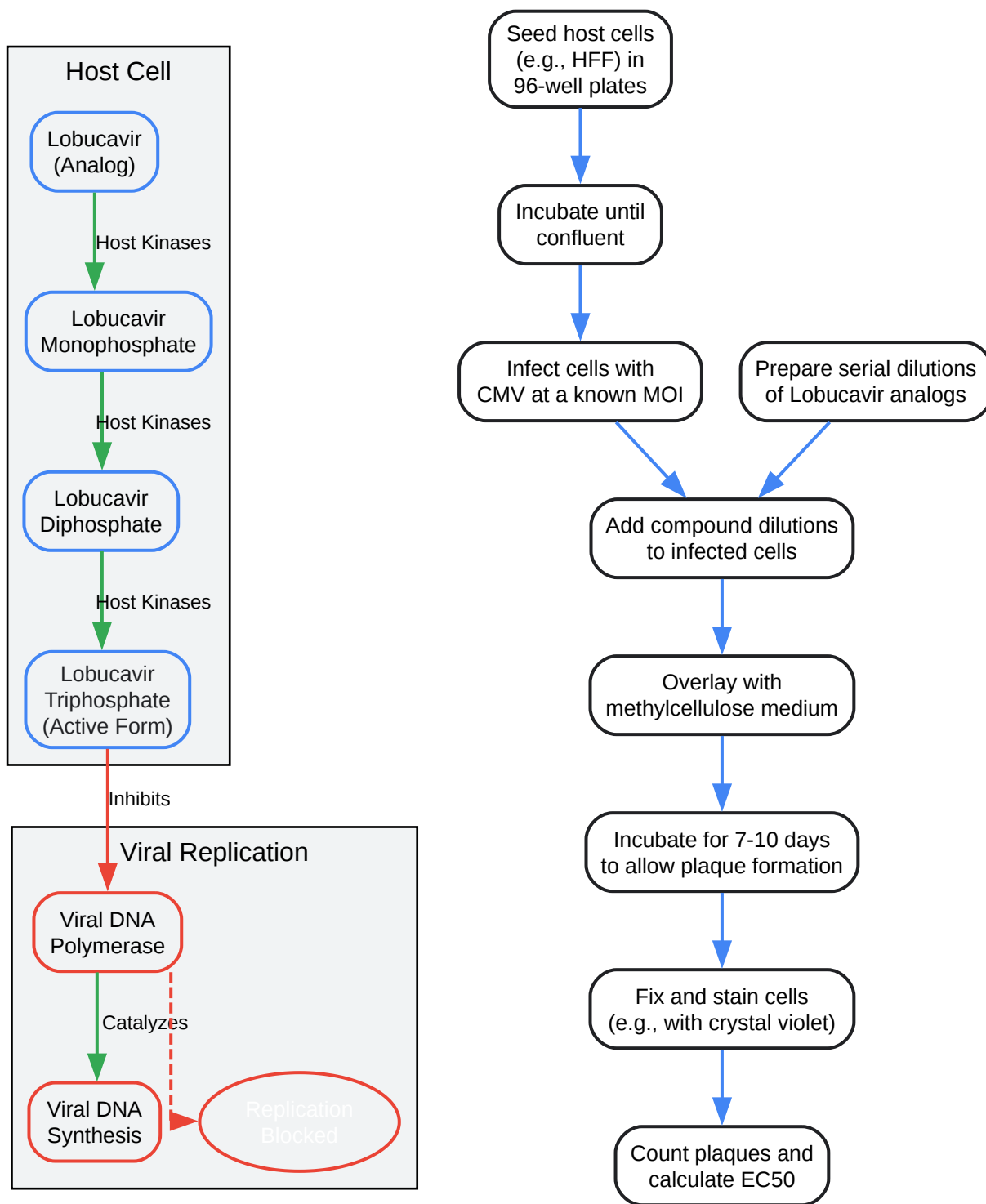
Lobucavir is a nucleoside analog of guanine with demonstrated broad-spectrum antiviral activity against several viruses, including human cytomegalovirus (HCMV) and hepatitis B virus (HBV).[1] Its mechanism of action involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication.[1][2] As a prodrug, **Lobucavir** is converted to its active triphosphate form by intracellular kinases. This active form is then incorporated into the growing viral DNA chain, leading to premature chain termination and the cessation of viral replication.[2] The development of high-throughput screening (HTS) assays for **Lobucavir** analogs is essential for the discovery of new antiviral agents with improved efficacy, selectivity, and pharmacokinetic profiles.

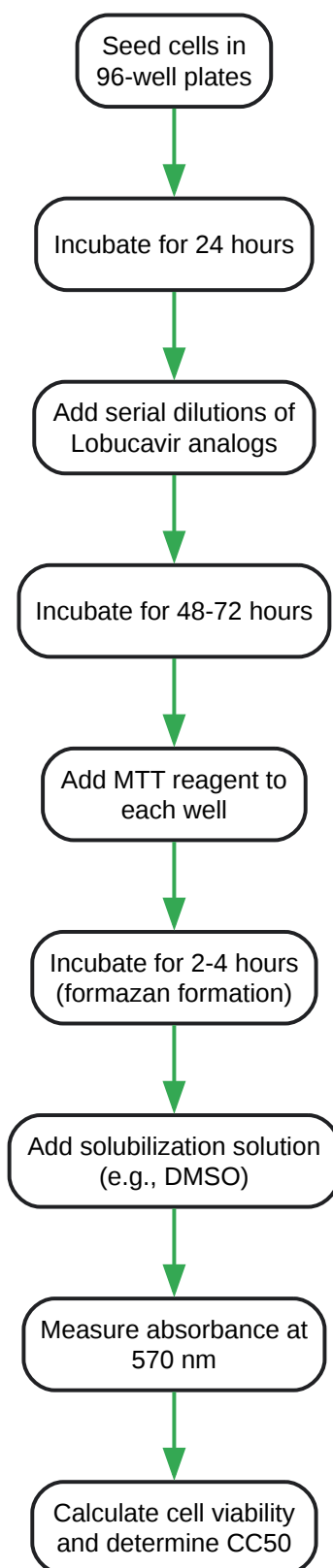
These application notes provide detailed protocols for a suite of HTS assays designed to evaluate the antiviral activity and cytotoxicity of **Lobucavir** analogs. The assays are formatted for 96-well or 384-well plates to enable the rapid screening of large compound libraries.

Mechanism of Action of Lobucavir

Lobucavir, a guanine analog, exerts its antiviral effect by targeting the viral DNA polymerase.[1][2] The process begins with its phosphorylation to the active triphosphate form within the host cell. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand by the viral DNA

polymerase. The incorporation of **Lobucavir** triphosphate results in the termination of DNA chain elongation, thereby halting viral replication.





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References

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- 2. journals.asm.org [journals.asm.org]
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